1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring, a phenylpiperazine moiety, and a propanol group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Naphthalen-1-yloxy Intermediate:
Synthesis of the Phenylpiperazine Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: Studied for its potential effects on neurotransmitter receptors and pathways.
Biochemistry: Utilized in the study of enzyme interactions and inhibition.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
- 1-(Naphthalen-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- 1-(Naphthalen-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring (e.g., phenyl vs. methyl or ethyl groups).
- Pharmacological Profile: These structural variations can lead to differences in receptor binding affinity, efficacy, and overall pharmacological effects.
- Uniqueness: 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-naphthalen-1-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.2ClH/c26-21(18-27-23-12-6-8-19-7-4-5-11-22(19)23)17-24-13-15-25(16-14-24)20-9-2-1-3-10-20;;/h1-12,21,26H,13-18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILFLRIRYTGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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